molecular formula C9H6N2O3 B12360096 2-oxo-3H-1,8-naphthyridine-3-carboxylic acid

2-oxo-3H-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B12360096
M. Wt: 190.16 g/mol
InChI Key: KWUAHCLPSQDEPC-UHFFFAOYSA-N
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Description

2-oxo-3H-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3H-1,8-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, yielding the desired naphthyridine derivative in moderate to high yields .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Multicomponent reactions (MCRs) have been explored to efficiently generate complex molecular architectures, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3H-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-oxo-3H-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-oxo-3H-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)4-5-2-1-3-10-7(5)11-8/h1-4,6H,(H,13,14)

InChI Key

KWUAHCLPSQDEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C(=O)N=C2N=C1)C(=O)O

Origin of Product

United States

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